molecular formula C7H4N4O4 B1352358 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 333767-00-3

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No. B1352358
CAS RN: 333767-00-3
M. Wt: 208.13 g/mol
InChI Key: CICJYYXCHDFAHJ-UHFFFAOYSA-N
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Description

7-Nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a research chemical . Its IUPAC name is 7-nitro-1H-1,2,3-benzotriazole-5-carboxylic acid . The molecular weight of this compound is 208.13 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Ester Cleavage in Surfactant Micelles

Hydroxybenzotriazole derivatives, related to 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid, have been synthesized and evaluated for their catalytic activity in the cleavage of esters within surfactant micelles. These compounds, including variations with long alkyl and carboxylate side chains, have shown significant rate enhancements in hydrolysis reactions, demonstrating potential for catalytic applications in micellar environments (Bhattacharya & Kumar, 2005).

High-Energy Materials

Amino, azido, nitro, and nitrogen-rich azole substituted derivatives of 1H-benzotriazole have been synthesized for potential applications in energetic materials. These compounds exhibit high densities and calculated detonation velocities and pressures, suggesting their utility in the design of high-performance explosives (Srinivas, Ghule, Tewari, & Muralidharan, 2012).

Triazole-based Scaffolds for Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid and its derivatives serve as a versatile platform for generating peptidomimetics or biologically active compounds. A ruthenium-catalyzed cycloaddition protocol has been developed to synthesize these triazole amino acids, which are used to create triazole-containing dipeptides and inhibitors, demonstrating the compound's utility in medicinal chemistry (Ferrini et al., 2015).

Luminescent Sensing of Xylene Isomers

A Zn(II) metal-organic framework synthesized with nitro-substituted benzenetricarboxylic acid and triazole ligands exhibits high sensitivity and selectivity in luminescent sensing of p-xylene among xylene isomers. This application highlights the potential of such compounds in developing new materials for chemical sensing (Zhang et al., 2016).

Safety and Hazards

The safety information for 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including endothelial growth factor receptor (EGFR) and other biomolecules involved in cell signaling pathways . The compound’s ability to form hydrogen bonds and its aromatic character enhance its interactions with these biomolecules, making it a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but long-term exposure can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

7-nitro-2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICJYYXCHDFAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266399
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333767-00-3
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333767-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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